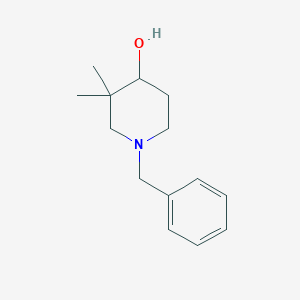

1-Benzyl-3,3-dimethylpiperidin-4-OL

Katalognummer B1292038

Molekulargewicht: 219.32 g/mol

InChI-Schlüssel: ZOTKRTQMBDUPHD-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US06608078B2

Procedure details

A mixture of 1-benzyl-3,3-dimethyl-4-hydroxypiperidine (5.0 g, 22.0 mmole) and 20% palladium hydroxide (1.5 g) in methanol (100 ml) was stirred at 50-55° C. in hydrogen atmosphere (1 atm.) for 20 hr. Catalyst was filtered off, washed with methanol, filtrate was concentrated to dryness to give 3,3-dimethyl-4-hydroxypiperidine as oil. Yield 2.9 g (94%), C7H15NO, m/z 130 (M+1), PMR (CDCl3): 0.83 (3H, s, CH3), 1.13 (3H, s, CH3), 1.29 (1H, m, H5), 1.45-1.9 (2H, m, H5& H6), 2.4 (1H, d, H2, j=12 Hz), 2.68 (1H, d, H2, j=12 Hz), 3.08 (1H, m, H6), 3.4 (1H, dd, H4, j=6 Hz & 12 Hz).

Identifiers

|

REACTION_CXSMILES

|

C([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[C:10]([CH3:16])([CH3:15])[CH2:9]1)C1C=CC=CC=1>CO.[H][H].[OH-].[Pd+2].[OH-]>[CH3:15][C:10]1([CH3:16])[CH:11]([OH:14])[CH2:12][CH2:13][NH:8][CH2:9]1 |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)N1CC(C(CC1)O)(C)C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

1.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[OH-].[Pd+2].[OH-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Catalyst was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with methanol, filtrate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated to dryness

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(CNCCC1O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |